4-(Bromomethyl)pyrazolo[1,5-a]pyridine
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Overview
Description
4-(Bromomethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a bromomethyl group attached at the 4-position
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a closely related family of compounds, have been identified as strategic compounds for optical applications
Mode of Action
Related pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . This suggests that 4-(Bromomethyl)pyrazolo[1,5-a]pyridine may interact with its targets in a similar manner.
Biochemical Pathways
Related pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, suggesting that they may affect pathways related to light absorption and emission .
Result of Action
Related pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, suggesting that they may have effects at the molecular and cellular level related to light absorption and emission .
Action Environment
Related pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, suggesting that environmental factors such as light intensity and wavelength may influence their action .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, the family to which this compound belongs, have been identified as strategic compounds for optical applications . They exhibit tunable photophysical properties, in which electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
Cellular Effects
Related compounds in the pyrazolo[1,5-a]pyrimidine family have shown various biological activities, including anticancer , antibacterial, antifungal, antioxidant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)pyrazolo[1,5-a]pyridine typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces the bromomethyl group at the 4-position of the pyrazolo[1,5-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides under mild conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)pyrazolo[1,5-a]pyridine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern, used in the development of antitubercular and anticancer agents.
Uniqueness
4-(Bromomethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of the bromomethyl group, which provides a versatile handle for further functionalization and enhances its reactivity in various chemical transformations . This makes it a valuable intermediate in the synthesis of complex molecules and a promising candidate for drug development .
Properties
IUPAC Name |
4-(bromomethyl)pyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMURNHQINWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168388-95-0 |
Source
|
Record name | 4-(bromomethyl)pyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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